molecular formula C9H14N2O2 B11907799 5-(neopentyloxy)pyridazin-3(2H)-one CAS No. 1346697-79-7

5-(neopentyloxy)pyridazin-3(2H)-one

Cat. No.: B11907799
CAS No.: 1346697-79-7
M. Wt: 182.22 g/mol
InChI Key: CBOXNQQTQGOSQZ-UHFFFAOYSA-N
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Description

5-(neopentyloxy)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(neopentyloxy)pyridazin-3(2H)-one typically involves the reaction of neopentyl alcohol with a suitable pyridazinone precursor. One common method is the nucleophilic substitution reaction where neopentyl alcohol reacts with a halogenated pyridazinone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-(neopentyloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.

    Substitution: The neopentyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinones, dihydropyridazinones, and pyridazinone oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(neopentyloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(neopentyloxy)pyridazin-3(2H)-one is unique due to the presence of the neopentyloxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other pyridazinone derivatives and may contribute to its specific applications and effects.

Properties

CAS No.

1346697-79-7

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(2,2-dimethylpropoxy)-1H-pyridazin-6-one

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)6-13-7-4-8(12)11-10-5-7/h4-5H,6H2,1-3H3,(H,11,12)

InChI Key

CBOXNQQTQGOSQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=CC(=O)NN=C1

Origin of Product

United States

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